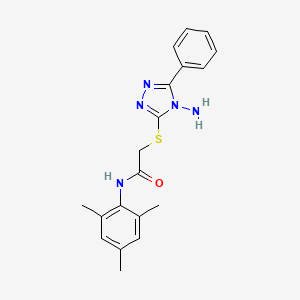

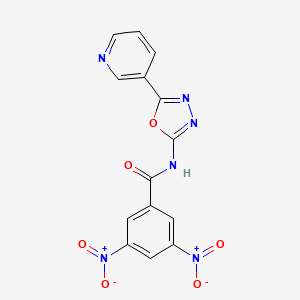

4-氯-2-(2,5-二氯苯氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde and related compounds involves condensation reactions, phase-transfer catalysis, and other organic synthesis techniques. Studies such as those by Ferguson, McCrindle, and Mcalees (1989) and Bin (2012) illustrate the methods for synthesizing complex molecules, including derivatives of benzaldehyde, through condensation reactions and the optimization of reaction conditions for achieving high yields and desired selectivity (Ferguson, McCrindle, & Mcalees, 1989); (Bin, 2012).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde and its derivatives has been determined through X-ray crystallography and spectroscopic methods. These studies reveal the spatial arrangement of atoms, molecular conformations, and the presence of intra- and intermolecular hydrogen bonding, contributing to the stability and reactivity of these compounds. The crystal structure analysis conducted by researchers like Ishida et al. (2010) and Mary et al. (2014) provides insights into the planar nature of aromatic compounds and the electronic properties critical for their application in material science and organic synthesis (Ishida et al., 2010); (Mary et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde includes its participation in condensation reactions, nucleophilic substitutions, and as a precursor for synthesizing various organic compounds. The compound's electrophilic character, due to the aldehyde group, allows it to undergo reactions with a wide range of nucleophiles, leading to the formation of heterocyclic compounds, azomethine derivatives, and chelating agents useful in analytical chemistry and catalysis. Studies by Otomo and Kodama (1973) and Dutta et al. (2012) discuss the synthesis of azomethine compounds and their applications, highlighting the versatility of benzaldehyde derivatives in organic synthesis (Otomo & Kodama, 1973); (Dutta et al., 2012).

科学研究应用

化学分析和检测方法4-氯-2-(2,5-二氯苯氧基)苯甲醛,与2,4-二氯苯氧基(2,4-D)有结构相关,已成为各种研究的主题,重点关注这类化合物的检测和分析,因为它们被用作除草剂和植物生长调节剂。这些化合物的检测方法,包括高效液相色谱法(HPLC)和气相色谱法(GC),对于解决毒性和残留问题至关重要,正如一项研究中所强调的关于2,4-D的结构和用途类似的化合物(Lu Qi-yu, 2011)。

药物中间体与4-氯-2-(2,5-二氯苯氧基)苯甲醛结构相似的化合物已被注意到在合成生物活性化合物的中间体中的作用。例如,2-((4-取代苯基)氨基)苯甲醛在合成抗癌药物中间体方面具有重要意义,表明相关化合物在药物合成中的潜在适用性(Yongli Duan et al., 2017)。

化学合成和修饰已经探讨了相关化合物的化学修饰和合成,研究详细描述了通过各种反应合成衍生物。例如,通过合成反应合成trans-2-苄氧基-3(4-氯(溴苯基)环氧烷)展示了相关化合物在化学合成中的多功能性,以及它们在润滑油和燃料中作为抗菌添加剂的潜在用途(G. Talybov et al., 2022)。

催化和化学反应此外,像4-氯-2-(2,5-二氯苯氧基)苯甲醛这样的化合物可能在催化和其他化学反应中找到应用。例如,关于硫酸化Ti-SBA-15催化剂用于将苄醇氧化为苯甲醛的研究展示了相关化合物在增强催化过程效率方面的重要性(Rajesh Sharma et al., 2012)。

属性

IUPAC Name |

4-chloro-2-(2,5-dichlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-9-2-1-8(7-17)12(5-9)18-13-6-10(15)3-4-11(13)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTLXWXOTCLGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)

![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)